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molecular formula C12H18N2O B8326230 4-(1-Methoxy-piperidin-4-yl)-phenylamine

4-(1-Methoxy-piperidin-4-yl)-phenylamine

Cat. No. B8326230
M. Wt: 206.28 g/mol
InChI Key: WGVVKADFKMTIRZ-UHFFFAOYSA-N
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Patent
US08557847B2

Procedure details

A solution of 4-(1-methoxy-1,2,3,6-tetrahydro-pyridin-4-yl)-phenylamine (as prepared in previous step) (40.8 mg, 0.200 mmol) in MeOH (5 mL) was hydrogenated over 10% Pd/C (20.4 mg) at 20 psi for 1 h. The solution was filtered through a pad of Celite and concentrated to give 4-(1-methoxy-piperidin-4-yl)-phenylamine (38 mg, 92%) which was directly used in the next step without purification.
Name
4-(1-methoxy-1,2,3,6-tetrahydro-pyridin-4-yl)-phenylamine
Quantity
40.8 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20.4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]1[CH2:8][CH:7]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH2:5][CH2:4]1>CO.[Pd]>[CH3:1][O:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
4-(1-methoxy-1,2,3,6-tetrahydro-pyridin-4-yl)-phenylamine
Quantity
40.8 mg
Type
reactant
Smiles
CON1CCC(=CC1)C1=CC=C(C=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
20.4 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CON1CCC(CC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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